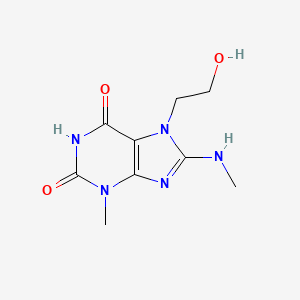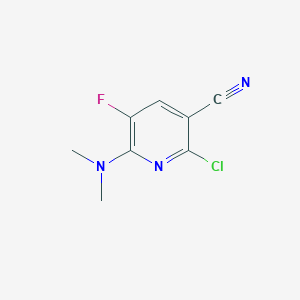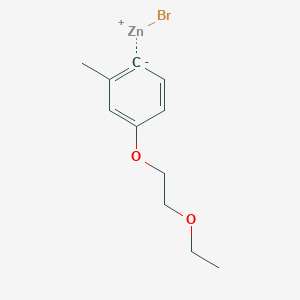
4-(2-Ethoxyethoxy)-2-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethoxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of the ethoxyethoxy group enhances its solubility and reactivity in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxyethoxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(2-ethoxyethoxy)-2-methylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2-ethoxyethoxy)-2-methylbromobenzene+Zn→4-(2-ethoxyethoxy)-2-methylphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-2-methylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound are usually complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-(2-Ethoxyethoxy)-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyethoxy)-2-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophilic center. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy. The ethoxyethoxy group enhances the solubility and reactivity of the compound, making it more efficient in reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethoxyethoxy)phenylzinc bromide
- 4-(2-Ethoxyethoxy)phenylmagnesium bromide
- 2-(2-Ethoxyethoxy)-5-fluorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, 4-(2-ethoxyethoxy)-2-methylphenylzinc bromide offers unique advantages in terms of reactivity and solubility. The presence of the methyl group at the 2-position enhances its stability and makes it more selective in reactions. Additionally, the ethoxyethoxy group improves its solubility in organic solvents, making it easier to handle and use in various applications.
Properties
Molecular Formula |
C11H15BrO2Zn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(2-ethoxyethoxy)-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-7-8-13-11-6-4-5-10(2)9-11;;/h4,6,9H,3,7-8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OBNCNYHYOLMWKB-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=CC(=[C-]C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-3-methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B14874454.png)
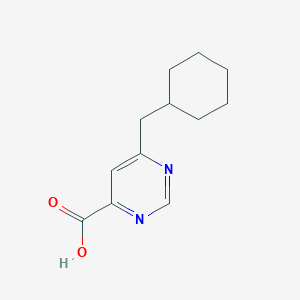


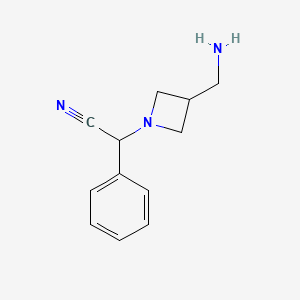
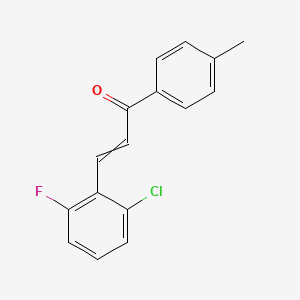
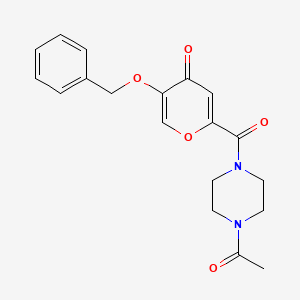

![6-(sec-butyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14874526.png)
